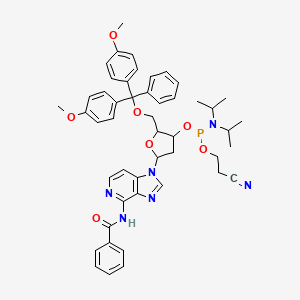
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile typically involves the reaction of 4-methylthiazole with appropriate nitrile and carbonyl-containing reagents. One common method is the reaction of 4-methylthiazole-2-amine with a nitrile compound under acidic conditions, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylthiazole: A simpler thiazole derivative with similar chemical properties.
Thiazole-2-amine: Another thiazole derivative with potential biological activities.
Thiazole-4-carboxylic acid: A thiazole compound with different functional groups and applications.
Uniqueness
3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrile and carbonyl groups make it a versatile intermediate for further chemical transformations.
Eigenschaften
Molekularformel |
C7H6N2OS |
|---|---|
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
3-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H6N2OS/c1-5-4-11-7(9-5)6(10)2-3-8/h4H,2H2,1H3 |
InChI-Schlüssel |
WSKUNPGCBLXSLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


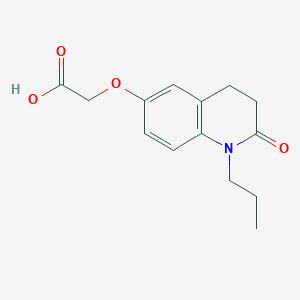
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid](/img/structure/B15090808.png)

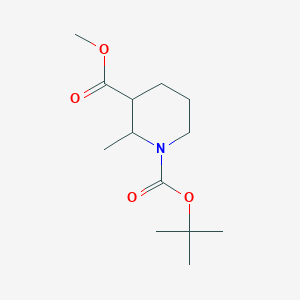




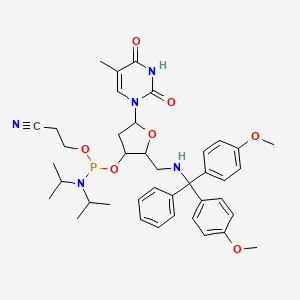
![6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol](/img/structure/B15090845.png)
![4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected](/img/structure/B15090853.png)
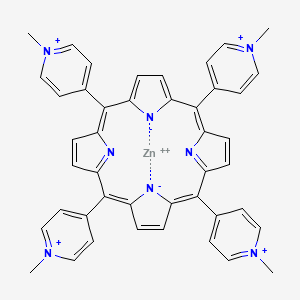
![Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B15090867.png)
